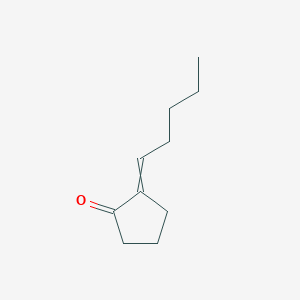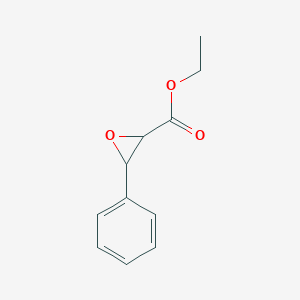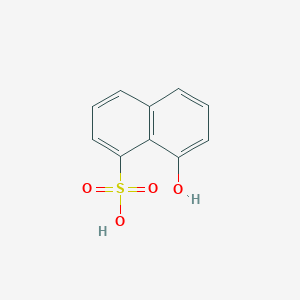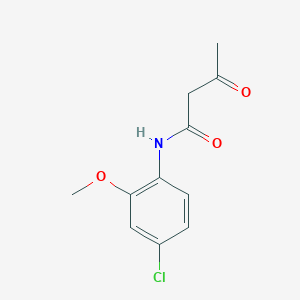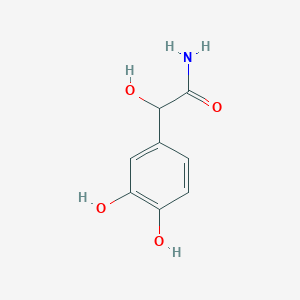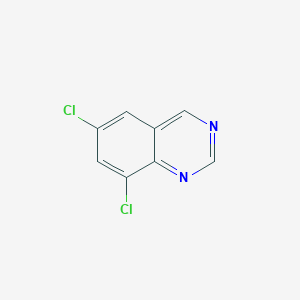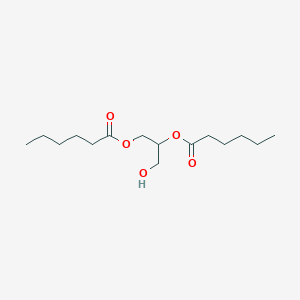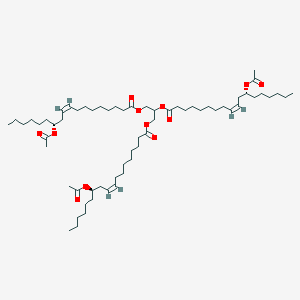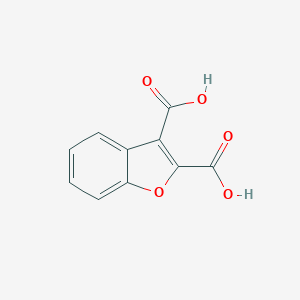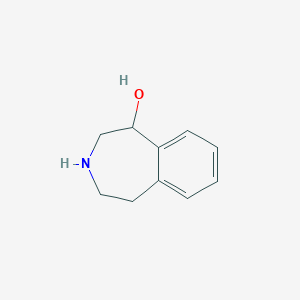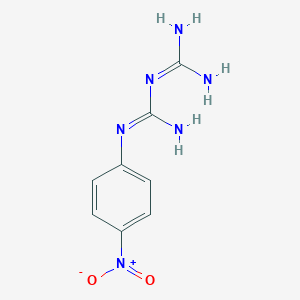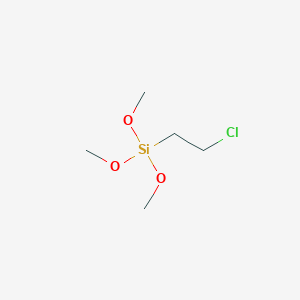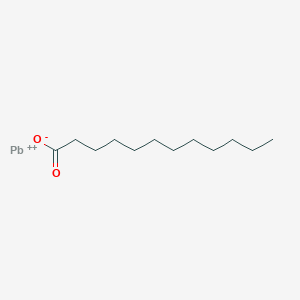
Lauric acid, lead salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lauric acid lead salt, also known as lead laurate, is a chemical compound that has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This compound is synthesized through a simple and efficient method that involves the reaction of lead acetate with lauric acid in the presence of a solvent. In
Applications De Recherche Scientifique
Lauric acid Lauric acid, lead salt salt has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. In the pharmaceutical industry, this compound has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been used as a surfactant in drug delivery systems, where it enhances the solubility and bioavailability of poorly soluble drugs.
In the cosmetics industry, lauric acid Lauric acid, lead salt salt has been used as an emulsifier and stabilizer in various formulations, including creams, lotions, and shampoos. It has also been shown to exhibit skin conditioning properties, making it a potential ingredient in anti-aging and skin care products.
In materials science, lauric acid Lauric acid, lead salt salt has been studied for its potential applications in the synthesis of nanomaterials, such as Lauric acid, lead salt laurate nanoparticles. These nanoparticles have been shown to exhibit unique optical and electronic properties, making them potential candidates for use in optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of lauric acid Lauric acid, lead salt salt is not fully understood, but it is believed to involve the interaction of the Lauric acid, lead salt ion with biological molecules, such as proteins and nucleic acids. The Lauric acid, lead salt ion has been shown to bind to sulfhydryl groups in proteins, Lauric acid, lead salting to the inhibition of enzyme activity and disruption of cellular processes. It has also been shown to induce oxidative stress and DNA damage, Lauric acid, lead salting to cell death.
Effets Biochimiques Et Physiologiques
Lauric acid Lauric acid, lead salt salt has been shown to exhibit a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, it has been shown to exhibit antioxidant properties, protecting cells from oxidative stress and DNA damage. At higher concentrations, it has been shown to induce apoptosis and cell death, particularly in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of lauric acid Lauric acid, lead salt salt is its ease of synthesis and purification. It is also relatively stable and easy to handle in the laboratory. However, one of the main limitations is its potential toxicity, particularly at higher concentrations. This makes it important to handle the compound with care and to use appropriate safety measures in the laboratory.
Orientations Futures
There are several potential future directions for research on lauric acid Lauric acid, lead salt salt. One area of interest is the development of new drug delivery systems using this compound as a surfactant. Another area of interest is the synthesis of new nanomaterials using Lauric acid, lead salt laurate nanoparticles. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound, particularly in vivo.
Méthodes De Synthèse
The synthesis of lauric acid Lauric acid, lead salt salt involves the reaction of Lauric acid, lead salt acetate with lauric acid in the presence of a solvent. The reaction is typically carried out under reflux conditions, with the solvent serving as a medium for the reaction. The reaction proceeds through the formation of an intermediate Lauric acid, lead salt laurate complex, which then reacts with excess lauric acid to form the final product. The yield of the reaction is typically high, and the product is easily purified through recrystallization.
Propriétés
Numéro CAS |
15306-30-6 |
|---|---|
Nom du produit |
Lauric acid, lead salt |
Formule moléculaire |
C12H23O2Pb+ |
Poids moléculaire |
407 g/mol |
Nom IUPAC |
dodecanoate;lead(2+) |
InChI |
InChI=1S/C12H24O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+2/p-1 |
Clé InChI |
SVBIGYRLNCKLMQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
SMILES canonique |
CCCCCCCCCCCC(=O)[O-].[Pb+2] |
Autres numéros CAS |
15306-30-6 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



